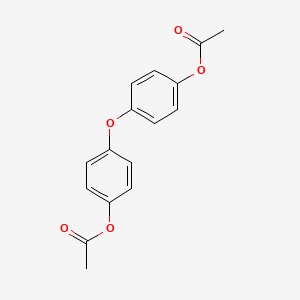
4,4'-Diacetoxydiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Diacetoxydiphenyl ether is an organic compound with the molecular formula C16H14O4. It is a derivative of diphenyl ether, where two acetoxy groups are attached to the para positions of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diacetoxydiphenyl ether typically involves the acetylation of 4,4’-dihydroxydiphenyl ether. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
Industrial production of 4,4’-Diacetoxydiphenyl ether follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Diacetoxydiphenyl ether undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to form 4,4’-dihydroxydiphenyl ether.
Oxidation: The compound can be oxidized to form quinones.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4,4’-Dihydroxydiphenyl ether.
Oxidation: Quinones and related compounds.
Substitution: Depending on the nucleophile used, products can include amides, thioethers, etc.
Applications De Recherche Scientifique
4,4’-Diacetoxydiphenyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4,4’-Diacetoxydiphenyl ether involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and 4,4’-dihydroxydiphenyl ether, which can further interact with various enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dihydroxydiphenyl ether: The parent compound with hydroxyl groups instead of acetoxy groups.
4,4’-Diaminodiphenyl ether: Contains amino groups instead of acetoxy groups.
4,4’-Dinitrodiphenyl ether: Contains nitro groups instead of acetoxy groups.
Uniqueness
4,4’-Diacetoxydiphenyl ether is unique due to its acetoxy groups, which confer specific chemical reactivity and biological activity. The presence of these groups allows for selective hydrolysis and substitution reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C16H14O5 |
|---|---|
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
[4-(4-acetyloxyphenoxy)phenyl] acetate |
InChI |
InChI=1S/C16H14O5/c1-11(17)19-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)20-12(2)18/h3-10H,1-2H3 |
Clé InChI |
CEYHCFWLAASWDU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


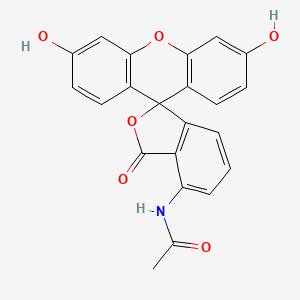
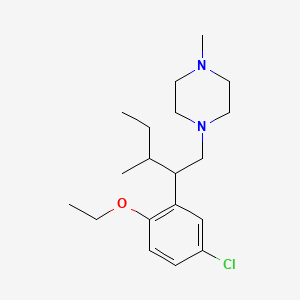
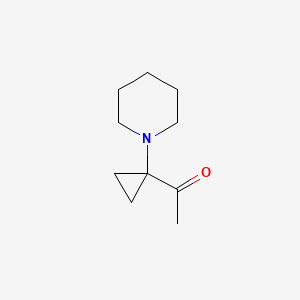

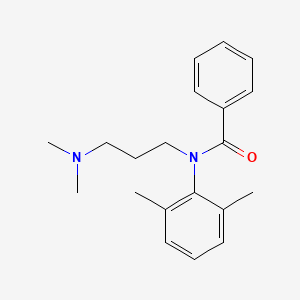
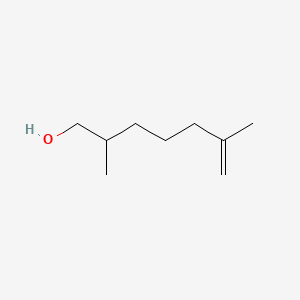
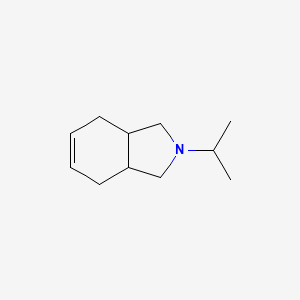
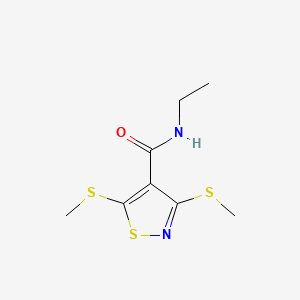
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)


![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)

![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
